![molecular formula C16H25NO5 B2587306 4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid CAS No. 2193064-75-2](/img/structure/B2587306.png)

4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid, has a CAS Number of 2193064-75-2 . It has a molecular weight of 311.38 and is typically stored at room temperature . The compound is usually in the form of a powder .

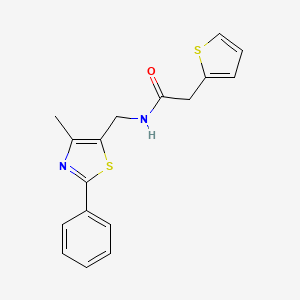

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO5/c1-15(2,3)22-14(20)17-8-4-12(5-9-17)16(13(18)19)6-10-21-11-7-16/h4H,5-11H2,1-3H3,(H,18,19) . The exact molecular structure would require more specific tools for visualization.Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.38 . It is typically stored at room temperature and is usually in the form of a powder . More specific physical and chemical properties would require additional analysis or experimental data.Scientific Research Applications

Self-Assembly and Molecular Arrays

Research has shown that similar compounds, such as 4-tert-butylbenzoic acid, participate in self-assembly processes directed by NH⋅⋅⋅O hydrogen bonding, leading to the formation of layered molecular arrays. These structures incorporate extensive networks of hydrogen bonds, forming diammonium cations within a two-dimensional "ionic" layer, which is critical for the adoption of unusual layered structures. This principle could be extrapolated to the study of 4-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid in forming novel self-assembled materials with potential applications in nanotechnology and materials science (Armstrong et al., 2002).

Organometallic Chemistry

In the realm of organometallic chemistry, tert-butoxy compounds, including tert-butoxygallane, have been involved in reactions leading to the formation of novel cyclosiloxanes with gallium atoms as ring members. These reactions showcase the utility of tert-butoxy groups in synthesizing complex organometallic frameworks, suggesting potential applications of this compound in developing new materials and catalysts (Veith et al., 2002).

Polymer Science

The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate the potential for creating high-performance polymers. These polyamides, characterized by high thermal stability and solubility in various solvents, point towards the use of this compound in synthesizing novel polymers with unique properties for industrial applications (Hsiao et al., 2000).

Synthetic Organic Chemistry

The compound has been utilized in the coupling of arylboronic acids with a partially reduced pyridine derivative, leading to a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This showcases its potential in facilitating synthetic pathways for complex organic molecules, which could have applications in pharmaceutical synthesis and organic material development (Wustrow & Wise, 1991).

Oxidation and Deprotection in Organic Synthesis

Hypervalent (tert-Butylperoxy)iodanes have been shown to generate iodine-centered radicals at room temperature, which can oxidize benzyl and allyl ethers to esters. This indicates that similar tert-butoxycarbonyl compounds could serve as reagents in selective oxidation processes, offering a method for the deprotection of ethers in synthetic chemistry (Ochiai et al., 1996).

Safety and Hazards

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO5/c1-15(2,3)22-14(20)17-8-4-12(5-9-17)16(13(18)19)6-10-21-11-7-16/h4H,5-11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMHGQVYCSAXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2(CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193064-75-2 |

Source

|

| Record name | 4-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)

![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2587227.png)

![N-(2,4-difluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2587231.png)

![methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2587232.png)

![2-((3,4-dichlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587238.png)

![7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2587240.png)

![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2587241.png)

![3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2587246.png)